N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 102422-29-7
VCID: VC18865803
InChI: InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18)
SMILES:
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide

CAS No.: 102422-29-7

Cat. No.: VC18865803

Molecular Formula: C11H8F3N3O

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide - 102422-29-7

Specification

CAS No. 102422-29-7
Molecular Formula C11H8F3N3O
Molecular Weight 255.20 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide
Standard InChI InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18)
Standard InChI Key BMXQTUCMQQKTHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an imidazole ring (a five-membered heterocycle with two nitrogen atoms) linked via a carboxamide group to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3_3) group enhances lipophilicity and metabolic stability, traits often leveraged in drug design to improve membrane permeability and resistance to oxidative degradation .

Key Structural Features:

  • Imidazole Ring: Serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets .

  • Trifluoromethyl Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

  • Carboxamide Linker: Provides structural rigidity and potential for hydrogen bonding with enzymes or receptors.

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H8F3N3O\text{C}_{11}\text{H}_8\text{F}_3\text{N}_3\text{O}
Molecular Weight255.20 g/mol
IUPAC NameN-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide
Canonical SMILESC1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F
LogP (Predicted)~2.1 (estimated)

The compound’s solubility profile is typical of lipophilic heterocycles, with limited aqueous solubility but high solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Synthesis and Preparation Methods

Reaction Pathways

Synthesis typically involves sequential steps:

  • Imidazole Ring Formation: Condensation of glyoxal with ammonia or urea derivatives under acidic conditions .

  • Carboxamide Coupling: Reaction of the imidazole-1-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt.

Optimization Conditions:

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Catalysts: Palladium-based catalysts for Suzuki-Miyaura cross-coupling in related analogs .

  • Yield: Reported yields range from 45% to 65% after purification via column chromatography.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the N1 position of imidazole requires careful control of reaction conditions.

  • Purification: The trifluoromethyl group’s hydrophobicity complicates isolation, often necessitating reversed-phase chromatography.

Hazard TypeGHS CategoryPrecautionary Measures
Skin IrritationCategory 2Wear protective gloves/clothing
Eye IrritationCategory 2AUse face shields
Respiratory IrritationCategory 3Ensure ventilation

First Aid Measures

  • Skin Contact: Wash immediately with soap and water .

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Storage: Keep in a tightly sealed container at 2–8°C .

Comparative Analysis with Related Imidazole Derivatives

Compound NameTarget ActivityMolecular Weight (g/mol)
N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamideEnzyme inhibition (potential)255.20
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acidAnticancer activity256.18
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acidAnti-inflammatory256.18

The trifluoromethylphenyl moiety consistently enhances bioactivity across derivatives, though positional isomerism (3- vs. 4-substitution) modulates target specificity.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with iNOS or cytochrome P450 enzymes.

  • Structure-Activity Relationships (SAR): Modify the carboxamide linker to optimize potency.

  • In Vivo Toxicology: Assess long-term safety in preclinical models.

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